molecular formula C13H13ClO B14385989 2,3,4,5-Tetrahydro[1,1'-biphenyl]-4-carbonyl chloride CAS No. 88522-07-0

2,3,4,5-Tetrahydro[1,1'-biphenyl]-4-carbonyl chloride

Cat. No.: B14385989
CAS No.: 88522-07-0
M. Wt: 220.69 g/mol
InChI Key: RWPZCUHEGULKGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5-Tetrahydro[1,1’-biphenyl]-4-carbonyl chloride is an organic compound with the molecular formula C13H13ClO. It is a derivative of biphenyl, where the biphenyl core is partially hydrogenated and substituted with a carbonyl chloride group. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydro[1,1’-biphenyl]-4-carbonyl chloride typically involves the following steps:

    Hydrogenation of Biphenyl: Biphenyl is partially hydrogenated to form 2,3,4,5-tetrahydro-1,1’-biphenyl. This reaction is usually carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

    Introduction of Carbonyl Chloride Group: The tetrahydro-biphenyl derivative is then reacted with phosgene (COCl2) to introduce the carbonyl chloride group. This reaction is typically performed under anhydrous conditions to prevent hydrolysis of the carbonyl chloride.

Industrial Production Methods

In an industrial setting, the production of 2,3,4,5-Tetrahydro[1,1’-biphenyl]-4-carbonyl chloride may involve continuous flow reactors to ensure efficient hydrogenation and chlorination processes. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro[1,1’-biphenyl]-4-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The tetrahydro-biphenyl core can be oxidized to form biphenyl derivatives with various functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), room temperature.

    Reduction: Reducing agents (LiAlH4, NaBH4), solvent (ether, tetrahydrofuran), low temperature.

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvent (acetone, dichloromethane), room temperature.

Major Products

    Amides, Esters, Thioesters: Formed from substitution reactions.

    Aldehydes, Alcohols: Formed from reduction reactions.

    Oxidized Biphenyl Derivatives: Formed from oxidation reactions.

Scientific Research Applications

2,3,4,5-Tetrahydro[1,1’-biphenyl]-4-carbonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: Employed in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydro[1,1’-biphenyl]-4-carbonyl chloride depends on its chemical reactivity. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, through covalent modification or non-covalent interactions, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrahydro[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.

    2,3,4,5-Tetrahydro[1,1’-biphenyl]-4-methanol: Similar structure but with a hydroxyl group instead of a carbonyl chloride.

    2,3,4,5-Tetrahydro[1,1’-biphenyl]-4-amine: Similar structure but with an amine group instead of a carbonyl chloride.

Uniqueness

2,3,4,5-Tetrahydro[1,1’-biphenyl]-4-carbonyl chloride is unique due to the presence of the reactive carbonyl chloride group, which allows for a wide range of chemical transformations. This reactivity makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

CAS No.

88522-07-0

Molecular Formula

C13H13ClO

Molecular Weight

220.69 g/mol

IUPAC Name

4-phenylcyclohex-3-ene-1-carbonyl chloride

InChI

InChI=1S/C13H13ClO/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-6,12H,7-9H2

InChI Key

RWPZCUHEGULKGA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CCC1C(=O)Cl)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.